1-Ethylpyridinium tetrafluoroborate

描述

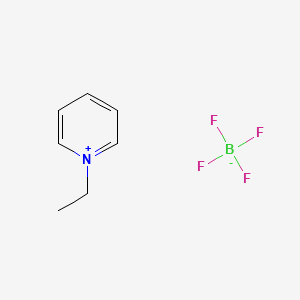

1-Ethylpyridinium tetrafluoroborate is an ionic liquid with the molecular formula C7H10BF4N. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various chemical processes and applications .

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethylpyridinium tetrafluoroborate can be synthesized through the reaction of pyridine with ethyl bromide, followed by the addition of tetrafluoroboric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The product is then purified through crystallization or distillation to achieve the desired quality .

化学反应分析

Types of Reactions: 1-Ethylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Addition Reactions: It can act as a solvent in Diels-Alder reactions, facilitating the addition of dienophiles to dienes.

Common Reagents and Conditions:

Morita-Baylis-Hillman Reactions: It serves as a reaction medium for the Morita-Baylis-Hillman reactions of acrylonitrile with 4-nitrobenzaldehyde.

Diels-Alder Reactions: It is used as a solvent in the Diels-Alder reactions of isoprene with various dienophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reactants used. For example, in the Morita-Baylis-Hillman reaction, the product is typically an adduct formed between acrylonitrile and 4-nitrobenzaldehyde .

科学研究应用

Organic Synthesis

1-Ethylpyridinium tetrafluoroborate serves as an effective solvent and reaction medium in various organic reactions. Notable applications include:

- Morita-Baylis-Hillman Reactions : It acts as a reaction medium, facilitating the formation of adducts from acrylonitrile and aldehydes, which are crucial for synthesizing complex organic molecules .

- Diels-Alder Reactions : The compound is utilized in Diels-Alder reactions involving isoprene and dienophiles, showcasing its ability to dissolve diverse reactants effectively .

- Peptide Synthesis : It has been employed in the synthesis of peptides containing N-methyl amino acid residues, demonstrating high reactivity and low racemization rates. This application is essential for producing oligopeptides and pharmaceutical intermediates .

Electrochemistry

In electrochemical applications, this compound is recognized for:

- Ionic Liquid Development : Its role in developing ionic liquids enhances the efficiency of energy storage devices, such as batteries and supercapacitors. The ionic nature of this compound contributes to improved conductivity and stability in electrochemical systems .

Material Science

The compound's properties make it suitable for:

- Advanced Material Formulation : It is utilized in creating polymers and coatings that enhance durability and performance in various applications. Its ability to dissolve a wide range of substances aids in the formulation of advanced materials .

Solvent and Extraction Medium

Due to its ionic characteristics, this compound excels as a solvent and extraction medium:

- Solvation Ability : It can dissolve both organic and inorganic compounds effectively, making it useful in extraction and purification processes. This property is leveraged in solute-solvent interaction studies involving vitamins like nicotinic acid and ascorbic acid .

Case Study 1: Peptide Synthesis Using this compound

A study demonstrated the use of this compound as a coupling reagent in synthesizing peptides with N-methyl amino acid residues. The results indicated high yields and minimal racemization during the synthesis of complex oligopeptides, such as segments of Cyclosporine A .

Case Study 2: Electrochemical Performance Enhancement

Research focused on the electrochemical properties of this compound highlighted its effectiveness in improving the performance of energy storage devices. The ionic liquid's low viscosity and high ionic conductivity were crucial factors that contributed to enhanced charge/discharge cycles in batteries .

作用机制

The mechanism of action of 1-ethylpyridinium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. Its ionic nature allows it to interact with various molecular targets, facilitating reactions such as the Morita-Baylis-Hillman and Diels-Alder reactions . The tetrafluoroborate anion plays a crucial role in stabilizing the positive charge on the pyridinium ring, enhancing its reactivity .

相似化合物的比较

- 1-Ethyl-3-methylimidazolium chloride

- 1-Ethyl-1-methylpyrrolidinium bromide

- 1-Methylpyridinium iodide

- 1-Butyl-1-methylpyrrolidinium chloride

Uniqueness: 1-Ethylpyridinium tetrafluoroborate stands out due to its high thermal stability and excellent solubility in various solvents. Unlike some similar compounds, it can be used in a wide range of chemical reactions, making it a versatile and valuable compound in both research and industrial applications .

生物活性

1-Ethylpyridinium tetrafluoroborate (EPyBF4) is an ionic liquid that has garnered attention for its diverse applications in organic synthesis and potential biological activity. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the molecular formula CHBFN and a molecular weight of approximately 195.06 g/mol. Its structure features a pyridinium ring, which enhances its reactivity, particularly in nucleophilic substitution reactions. The tetrafluoroborate anion contributes to its ionic characteristics, making it a suitable solvent and reaction medium in various chemical processes .

Target of Action

EPyBF4 acts primarily as a solvent and reaction medium in organic synthesis, facilitating various reactions such as the Morita-Baylis-Hillman (MBH) reaction and Diels-Alder reactions. It has also been utilized in solute-solvent interaction studies involving vitamins like nicotinic acid and ascorbic acid.

Mode of Action

The compound's ionic nature allows it to stabilize charged intermediates during chemical reactions. For example, in MBH reactions involving acrylonitrile and 4-nitrobenzaldehyde, EPyBF4 promotes the formation of MBH adducts through its ability to solvate reactants effectively.

Biochemical Pathways

Research indicates that EPyBF4 can influence biochemical pathways by acting as a coupling reagent in the synthesis of amides and esters through amidation and esterification reactions. Its role in facilitating these reactions suggests potential applications in pharmaceutical chemistry .

Toxicity Studies

Recent studies have investigated the toxicity of EPyBF4 compared to other ionic liquids. It was found that while EPyBF4 is less toxic than some imidazolium-based ionic liquids, concerns about its environmental impact remain due to its biodegradability. Research indicates that EPyBF4 can be biodegraded by soil bacteria, leading to the cleavage of the pyridinium ring and the formation of less harmful metabolites .

Case Studies

-

Biodegradation Study

A study conducted by Pseudomonas species demonstrated that EPyBF4 undergoes co-metabolic degradation, suggesting that it can be broken down into non-toxic byproducts under certain environmental conditions. This finding is crucial for assessing its safety in ecological contexts . -

Interaction with Biological Molecules

In vitro studies have shown that EPyBF4 interacts with various biological molecules, influencing their solubility and reactivity. For instance, it has been used to enhance the solubility of certain vitamins, which may have implications for drug formulation .

Research Applications

EPyBF4 has been employed in several scientific research applications:

- Organic Synthesis : As a solvent for complex organic reactions.

- Biological Studies : In solute-solvent interaction studies involving vitamins.

- Pharmaceutical Applications : Potential use in drug delivery systems due to its unique properties .

Data Table: Comparison of Ionic Liquids

| Compound Name | Molecular Formula | Toxicity Level | Biodegradability | Key Applications |

|---|---|---|---|---|

| This compound | CHBFN | Low | Yes | Organic synthesis, drug delivery |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | CHBFN | Moderate | Limited | Solvent for chemical reactions |

| Choline chloride | CHClNO | Low | High | Nutritional supplement, solvent |

属性

IUPAC Name |

1-ethylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.BF4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKIITPDQKZZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049279 | |

| Record name | 1-Ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-48-1 | |

| Record name | 1-Ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。